![molecular formula C17H15BrN4O3S B2844464 3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034533-77-0](/img/structure/B2844464.png)
3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound is a derivative of thieno[3,2-d]pyrimidine. Thieno[3,2-d]pyrimidines are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities . Pyrazolo[3,4-d]pyrimidines, which structurally resemble purines, have been reported to possess antiviral, anticancer, anti-inflammatory, antileishmanial, and antimicrobial activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was synthesized by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Scientific Research Applications
- CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer treatment. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) as well as thioglycoside derivatives (compounds 14 and 15) to act as novel CDK2 inhibitors .
- Compound 14 and 15 showed the best cytotoxic activities across all three cell lines. Additionally, they inhibited CDK2/cyclin A2 enzymatic activity effectively .
- While not extensively studied for this compound, the broader class of piperidine derivatives has shown promise in neuroprotection. Piperidine-containing compounds are important in drug construction, and their synthesis has been widespread .
- Although not directly investigated for this compound, certain pyrazoline derivatives exhibit anti-inflammatory properties. Given the structural similarities, it’s worth exploring whether this compound shares similar effects .
Cancer Treatment and CDK2 Inhibition
Neuroprotective Potential
Anti-Inflammatory Properties
Anticancer Mechanisms and Apoptosis Induction
properties
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c18-11-7-10(8-19-9-11)15(23)21-4-1-12(2-5-21)22-16(24)14-13(3-6-26-14)20-17(22)25/h3,6-9,12H,1-2,4-5H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRCGFLGEJADNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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